2-Methyl-3-(methylamino)propanoic acid
Overview
Description
2-Methyl-3-(methylamino)propanoic acid, also known as this compound hydrochloride, is a chemical compound with the empirical formula C5H12ClNO2 . It is a solid substance and is functionally related to a beta-alanine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCl.CNCC(C)C(O)=O
. The InChI key for this compound is IPIBIKOBRJHXRC-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 153.61 .Scientific Research Applications
Bioavailability and Excitotoxicity Studies :
- BMAA, present in the cycad plant, has been linked to amyotrophic lateral sclerosis-parkinsonism dementia (ALS-PD) in the western Pacific region. Research on cynomolgus monkeys showed that orally administered BMAA is highly bioavailable, absorbing into the systemic circulation at around 80% (Duncan et al., 1992).
Pharmacokinetics and Blood-Brain Barrier Permeability :
- A study on rats indicated that BMAA can cross the blood-brain barrier, although its permeability is relatively low. This finding is significant in understanding its potential neurotoxic effects and its possible role in diseases like ALS (Duncan et al., 1991).
Synthesis and Resolution for Research Applications :
- The synthesis and resolution of BMAA were explored for research purposes, using α-acetamidoacrylic acid and [15N]-methylamine. This work is essential for producing enantiomerically pure forms of BMAA for further study (Hu & Ziffer, 1990).
Use in Radiolabeling and Imaging :
- BMAA derivatives were synthesized and evaluated as potential PET radioligands for imaging brain tumors, showing that they could be substrates for amino acid transport in cancer cells (Yu et al., 2010).
Potential in Anti-Cancer Research :
- A heterocyclic compound derived from BMAA showed potential anti-cancer activity against human gastric cancer cell lines, indicating its possible use in developing new cancer treatments (Liu et al., 2019).
Safety and Hazards
The safety information available indicates that 2-Methyl-3-(methylamino)propanoic acid is classified as Eye Dam. 1 under the GHS05 hazard classification . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
2-Methyl-3-(methylamino)propanoic acid, also known as BMAA, is a neurotoxic, excitatory amino acid . It has been linked with the onset of a variant of amyotrophic lateral sclerosis occurring with high incidence in the western Pacific region . .
Mode of Action
It is suggested that bmaa can act as an excitotoxin on glutamate receptors, such as nmda, calcium-dependent ampa, and kainate receptors . This interaction with its targets can lead to changes in the neuronal function, potentially leading to neurodegenerative disorders .
Biochemical Pathways
It is known that bmaa shows strong biomagnification behavior (increase in the concentration by moving up in the food chain) through precipitating in the soil as well as living organisms (eg, plants and aquatic animals) .
Result of Action
The molecular and cellular effects of this compound’s action are primarily neurotoxic . It has been linked with the onset of a variant of amyotrophic lateral sclerosis occurring with high incidence in the western Pacific region . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, BMAA production increases in a nitrogen-depleted medium . Furthermore, BMAA shows strong biomagnification behavior, increasing in concentration as it moves up the food chain .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 153.61
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of 2-Methyl-3-(methylamino)propanoic acid in laboratory settings
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied
Properties
IUPAC Name |
2-methyl-3-(methylamino)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(3-6-2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOYDXJQOLMUES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.